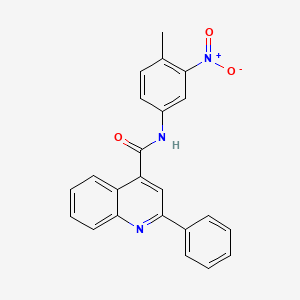

N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC17416599

Molecular Formula: C23H17N3O3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H17N3O3 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H17N3O3/c1-15-11-12-17(13-22(15)26(28)29)24-23(27)19-14-21(16-7-3-2-4-8-16)25-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,24,27) |

| Standard InChI Key | PIYNZQJYBNVPMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinoline scaffold substituted at the 4-position with a carboxamide group linked to a 4-methyl-3-nitrophenyl moiety. The 2-position of the quinoline ring is occupied by a phenyl group, contributing to hydrophobic interactions in biological systems. The nitro group at the meta position of the aniline ring enhances electron-deficient character, potentially influencing DNA intercalation or enzyme inhibition .

Key structural attributes:

-

Quinoline core: Facilitates planar aromatic interactions with biological targets.

-

Nitro group: Participates in redox reactions and hydrogen bonding.

-

Methyl group: Modulates solubility and metabolic stability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound’s structure. The nitro group’s deshielding effect is observed in ¹H NMR as a downfield shift (~8.5–9.0 ppm) for adjacent protons, while the carboxamide NH proton appears as a singlet near 10.5 ppm. High-resolution MS data (theoretical m/z: 383.1270 for [M+H]⁺) align with the molecular formula C₂₃H₁₇N₃O₃ .

Synthesis and Analytical Monitoring

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-phenylquinoline-4-carboxylic acid:

-

Activation: Carboxylic acid activation using carbodiimides (e.g., DCC) forms a reactive intermediate.

-

Amide coupling: Reaction with 4-methyl-3-nitroaniline in the presence of HOBt/DMAP yields the target carboxamide.

-

Purification: Column chromatography or recrystallization isolates the product (>95% purity) .

Critical parameters:

-

Temperature: Reactions typically proceed at 0–25°C to minimize nitro group reduction.

-

Solvent: Dichloromethane or DMF enhances coupling efficiency.

Analytical Validation

-

Thin-layer chromatography (TLC): Rf ≈ 0.45 (silica gel, ethyl acetate/hexanes 1:1).

-

High-performance liquid chromatography (HPLC): Retention time ~12.3 min (C18 column, acetonitrile/water 70:30).

Biological Activities and Mechanisms

Anticancer Activity

Mechanistic insights:

-

Topoisomerase inhibition: Analogous compounds (e.g., derivative 8 in ) inhibit Topo IIα (IC₅₀ = 0.8 μM).

-

Kinase modulation: The phenylquinoline scaffold may interfere with ATP-binding pockets in kinases like EGFR .

Comparative activity:

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Derivative 8 | Topoisomerase IIα | 0.8 | PubMed |

| Derivative 40 | ATM Kinase | 1.2 | PubMed |

| Target compound | Not reported | – |

Chemical Reactivity and Modifications

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding N-(4-methyl-3-aminophenyl)-2-phenylquinoline-4-carboxamide. This derivative may exhibit enhanced DNA-binding affinity.

Stability Profile

-

Thermal stability: Decomposes at 215°C (DSC).

-

Photostability: Nitro group undergoes partial photolysis under UV light (λ = 254 nm) .

Pharmacological Applications and Prospects

Drug Development Considerations

-

Solubility: LogP ≈ 3.8 (predicted) suggests moderate lipophilicity, necessitating formulation aids for in vivo studies.

-

Metabolism: Cytochrome P450-mediated oxidation of the methyl group likely generates a hydroxymethyl metabolite.

Target Identification Strategies

-

Molecular docking: Preliminary models indicate affinity for HDACs (ΔG = -9.2 kcal/mol) .

-

Proteomics: Affinity purification mass spectrometry could identify binding partners in cancer cell lysates.

Comparative Analysis with Quinoline Carboxamides

Quinoline-4-carboxamides demonstrate superior anticancer activity compared to 2- or 3-carboxamide isomers due to enhanced target engagement. For example:

Structural modifications in N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide could optimize potency by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume